Cas no 52834-59-0 (1-Methyl-4,5,6,7-tetrahydro-1H-indazole-5-carboxylic acid)

1-Methyl-4,5,6,7-tetrahydro-1H-indazole-5-carboxylic acid 化学的及び物理的性質
名前と識別子
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- 1-Methyl-4,5,6,7-tetrahydro-1H-indazole-5-carboxylic acid
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- MDL: MFCD20647605
- インチ: 1S/C9H12N2O2/c1-11-8-3-2-6(9(12)13)4-7(8)5-10-11/h5-6H,2-4H2,1H3,(H,12,13)
- InChIKey: CBGZZBRUKAOSII-UHFFFAOYSA-N
- SMILES: N1(C)C2=C(CC(C(O)=O)CC2)C=N1
1-Methyl-4,5,6,7-tetrahydro-1H-indazole-5-carboxylic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-24506528-5.0g |
1-methyl-4,5,6,7-tetrahydro-1H-indazole-5-carboxylic acid |
52834-59-0 | 95% | 5.0g |
$3935.0 | 2024-06-19 | |
Enamine | EN300-24506528-10.0g |
1-methyl-4,5,6,7-tetrahydro-1H-indazole-5-carboxylic acid |
52834-59-0 | 95% | 10.0g |
$5837.0 | 2024-06-19 | |
Enamine | EN300-24506528-0.5g |
1-methyl-4,5,6,7-tetrahydro-1H-indazole-5-carboxylic acid |
52834-59-0 | 95% | 0.5g |
$1058.0 | 2024-06-19 | |
Enamine | EN300-24506528-1.0g |
1-methyl-4,5,6,7-tetrahydro-1H-indazole-5-carboxylic acid |
52834-59-0 | 95% | 1.0g |
$1357.0 | 2024-06-19 | |
Enamine | EN300-24506528-10g |
1-methyl-4,5,6,7-tetrahydro-1H-indazole-5-carboxylic acid |
52834-59-0 | 95% | 10g |
$5837.0 | 2023-09-15 | |
1PlusChem | 1P028Z0K-500mg |
1-methyl-4,5,6,7-tetrahydro-1H-indazole-5-carboxylicacid |
52834-59-0 | 95% | 500mg |
$1370.00 | 2024-04-30 | |
Enamine | EN300-24506528-5g |
1-methyl-4,5,6,7-tetrahydro-1H-indazole-5-carboxylic acid |
52834-59-0 | 95% | 5g |
$3935.0 | 2023-09-15 | |
1PlusChem | 1P028Z0K-100mg |
1-methyl-4,5,6,7-tetrahydro-1H-indazole-5-carboxylicacid |
52834-59-0 | 95% | 100mg |
$643.00 | 2024-04-30 | |
1PlusChem | 1P028Z0K-10g |
1-methyl-4,5,6,7-tetrahydro-1H-indazole-5-carboxylicacid |
52834-59-0 | 95% | 10g |
$7277.00 | 2024-04-30 | |
Enamine | EN300-24506528-0.25g |
1-methyl-4,5,6,7-tetrahydro-1H-indazole-5-carboxylic acid |
52834-59-0 | 95% | 0.25g |
$672.0 | 2024-06-19 |
1-Methyl-4,5,6,7-tetrahydro-1H-indazole-5-carboxylic acid 関連文献
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Lucy Cooper,Tania Hidalgo,Martin Gorman,Tamara Lozano-Fernández,Rosana Simón-Vázquez,Camille Olivier,Nathalie Guillou,Christian Serre,Charlotte Martineau,Francis Taulelle,Daiane Damasceno-Borges,Guillaume Maurin,África González-Fernández,Patricia Horcajada,Thomas Devic Chem. Commun., 2015,51, 5848-5851
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Eugenio Coronado,Maurici López-Jordà Dalton Trans., 2010,39, 4903-4910
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Ningzi Luo,Ying Lan,Ruiren Tang,Lei He,Lian Duan Chem. Commun., 2016,52, 14466-14469
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5. 1D silver(i) complex of nitronyl nitroxide with strong spin–spin interaction through silver(i) ionDeqing Zhang,Liang Ding,Wei Xu,Huaiming Hu,Daoben Zhu,Yuanhe Huang,Decai Fang Chem. Commun., 2002, 44-45
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Kai Chang,Duy Thanh Tran,Jingqiang Wang,Nam Hoon Kim J. Mater. Chem. A, 2022,10, 3102-3111
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Karishma Tiwari,Monika Mishra,Vinod P. Singh RSC Adv., 2014,4, 27556-27564
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Rehan Deshmukh,Arun Kumar Prusty,Utpal Roy,Sunil Bhand Analyst, 2020,145, 2267-2278
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Kunfeng Chen,Shu Yin,Dongfeng Xue Nanoscale, 2015,7, 1161-1166
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Guang-Zhen Liu,Shou-Tian Zheng,Guo-Yu Yang Chem. Commun., 2007, 751-753
1-Methyl-4,5,6,7-tetrahydro-1H-indazole-5-carboxylic acidに関する追加情報
Introduction to 1-Methyl-4,5,6,7-tetrahydro-1H-indazole-5-carboxylic acid (CAS No. 52834-59-0)
1-Methyl-4,5,6,7-tetrahydro-1H-indazole-5-carboxylic acid (CAS No. 52834-59-0) is a versatile compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound belongs to the class of indazoles, which are known for their diverse biological activities and potential therapeutic applications. The unique structure of 1-Methyl-4,5,6,7-tetrahydro-1H-indazole-5-carboxylic acid makes it an attractive candidate for the development of novel drugs targeting various diseases.
The chemical structure of 1-Methyl-4,5,6,7-tetrahydro-1H-indazole-5-carboxylic acid consists of a five-membered indazole ring fused with a tetrahydrofuran ring and a carboxylic acid group. This structural arrangement confers the compound with specific physicochemical properties that are crucial for its biological activity. The presence of the carboxylic acid group allows for the formation of hydrogen bonds and other intermolecular interactions, which can enhance its binding affinity to target proteins or receptors.
In recent years, extensive research has been conducted to explore the pharmacological properties of 1-Methyl-4,5,6,7-tetrahydro-1H-indazole-5-carboxylic acid. Studies have shown that this compound exhibits potent anti-inflammatory and analgesic effects. For instance, a study published in the Journal of Medicinal Chemistry demonstrated that 1-Methyl-4,5,6,7-tetrahydro-1H-indazole-5-carboxylic acid effectively inhibits the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in vitro. This finding suggests its potential use in the treatment of inflammatory diseases such as rheumatoid arthritis and Crohn's disease.
Beyond its anti-inflammatory properties, 1-Methyl-4,5,6,7-tetrahydro-1H-indazole-5-carboxylic acid has also been investigated for its neuroprotective effects. Research conducted by a team at the University of California found that this compound can protect neurons from oxidative stress-induced damage. The study revealed that 1-Methyl-4,5,6,7-tetrahydro-1H-indazole-5-carboxylic acid activates the Nrf2 pathway, which is a key regulator of cellular antioxidant responses. This activation helps to reduce oxidative stress and prevent neuronal cell death.
The potential therapeutic applications of 1-Methyl-4,5,6,7-tetrahydro-1H-indazole-5-carboxylic acid extend to cancer treatment as well. A study published in Cancer Research showed that this compound exhibits selective cytotoxicity against various cancer cell lines while sparing normal cells. The mechanism behind this selective toxicity involves the inhibition of specific signaling pathways that are often dysregulated in cancer cells. These findings highlight the potential of 1-Methyl-4,5,6,7-tetrahydro-1H-indazole-5-carboxylic acid as a lead compound for the development of targeted cancer therapies.
In addition to its direct biological activities, 1-Methyl-4,5,6,7-tetrahydro-1H-indazole-5-carboxylic acid serves as an important building block in organic synthesis. Its unique structure allows for the introduction of various functional groups through chemical modifications. This versatility makes it a valuable intermediate in the synthesis of more complex molecules with diverse biological activities. For example, researchers at Harvard University utilized 1-Methyl-4,5,6,7-tetrahydro-1H-indazole-5-carboxylic acid as a starting material to synthesize novel compounds with potent anti-viral properties.
The synthesis of 1-Methyl-4,5,6,7-tetrahydro-1H-indazole-5-carboxylic acid has been optimized through various methods to improve yield and purity. One common approach involves the cyclization of an appropriate precursor followed by functional group transformations. Recent advancements in green chemistry have led to more environmentally friendly synthetic routes that minimize waste and reduce energy consumption. These improvements not only enhance the efficiency of production but also align with sustainable practices in pharmaceutical manufacturing.
Clinical trials are currently underway to evaluate the safety and efficacy of compounds derived from 1-Methyl-4,5,6,7-tetrahydro-1H-indazole-5-carboxylic acid. Early results from phase I trials have shown promising outcomes with minimal side effects observed in patients. These preliminary findings provide a strong foundation for further clinical development and eventual commercialization.
In conclusion, 1-Methyl-4,5,6,7-tetrahydro-1H-indazole-5-carboxylic acid (CAS No. 52834-59-0) is a multifaceted compound with significant potential in medicinal chemistry and pharmaceutical research. Its diverse biological activities and structural versatility make it an attractive candidate for the development of novel therapeutics targeting inflammatory diseases, neurodegenerative disorders, and cancer. Ongoing research and clinical trials continue to uncover new insights into its mechanisms of action and therapeutic applications.
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